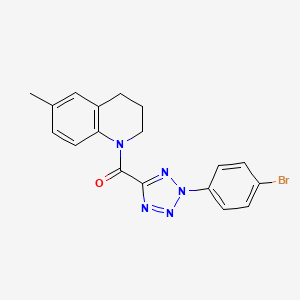

![molecular formula C22H24N4O4S2 B2473618 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 895439-79-9](/img/structure/B2473618.png)

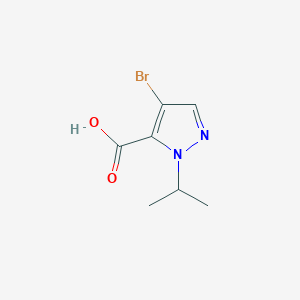

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

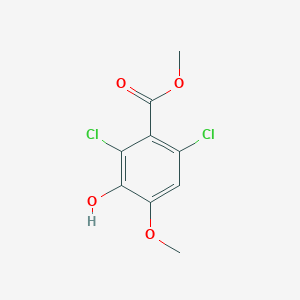

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . This core is known to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves several stages. In one method, a series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties were synthesized employing three-component and three-stage synthetic protocols . Another method involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives .Molecular Structure Analysis

The molecular structure of “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide” is complex, with multiple functional groups. The compound contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . The compound also contains two methoxy groups and a sulfonamide group.Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives can be complex. For instance, the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These derivatives were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Cyclocondensation reactions involving compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide have been studied for their potential in creating novel chemical structures. For instance, Liu, Shih, and Hu (1987) explored the refluxing of 3-amino-2-iminonaphtho[1,2-d]thiazole with diethyl oxalate, leading to various compounds including thiazolo[3,2-b][1,2,4]triazole derivatives (Liu, Shih, & Hu, 1987).

Anticancer Activity

- Some compounds containing the 3,4-dimethoxyphenyl moiety, similar to the compound , have demonstrated potential as anticancer agents. Ghorab et al. (2016) synthesized novel sulfonamides with this moiety and evaluated their anticancer activity against various cancer cell lines, finding that some derivatives exhibited significant cytotoxic effects (Ghorab et al., 2016).

Protective Effects Against Oxidative Stress

- Related thiazolo[3,2-b]-1,2,4-triazole compounds have been investigated for their protective effects against oxidative stress. Aktay, Tozkoparan, and Ertan (2005) studied the efficacy of these compounds in preventing ethanol-induced oxidative stress in mice, showing organ-selective protective effects (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial Evaluation

- Thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized and tested for their antimicrobial properties. Lobo et al. (2010) created a series of such compounds and evaluated their antibacterial and antifungal activity, demonstrating effectiveness against a variety of microorganisms (Lobo, Poojary, Manjunatha, & Kumari, 2010).

Zukünftige Richtungen

Thiazolo[3,2-b][1,2,4]triazole derivatives, including “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide”, have shown promising biological activities . Therefore, future research could focus on further exploring the medicinal applications of these compounds, optimizing their synthesis, and investigating their mechanism of action.

Wirkmechanismus

Target of Action

Similar compounds have been reported to show inhibitory activity againstTopoisomerase 1 (Top1) , a crucial enzyme involved in DNA replication and transcription.

Mode of Action

For instance, some compounds have shown to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Result of Action

Based on the potential target and mode of action, it can be inferred that the compound may induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins and downregulating pro-oncogenic cell survival proteins .

Eigenschaften

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S2/c1-14-5-7-18(11-15(14)2)32(27,28)23-10-9-17-13-31-22-24-21(25-26(17)22)16-6-8-19(29-3)20(12-16)30-4/h5-8,11-13,23H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSUDEPDWBHGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)

![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)